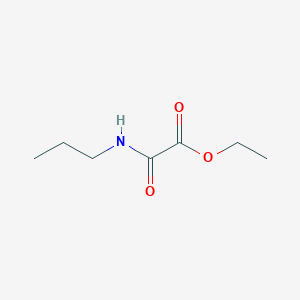

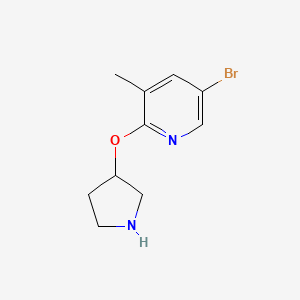

![molecular formula C18H20N2O3 B2915189 N-(4-(dimethylamino)phenethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 953244-32-1](/img/structure/B2915189.png)

N-(4-(dimethylamino)phenethyl)benzo[d][1,3]dioxole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-(dimethylamino)phenethyl)benzo[d][1,3]dioxole-5-carboxamide” is a benzodioxole derivative . Benzodioxole derivatives are known to possess a broad spectrum of activities, including potential anti-tumor and antiparasitic activity . This compound has been synthesized and evaluated for its cytotoxic activity against various cancer cell lines .

Synthesis Analysis

The synthesis of benzodioxole derivatives involves conventional spectroscopic methods . The aromatic protons in benzo[d][1,3]dioxole and phenyl groups of the as-prepared molecules exhibited different signals .Molecular Structure Analysis

The molecular structure of “N-(4-(dimethylamino)phenethyl)benzo[d][1,3]dioxole-5-carboxamide” was characterized via HRMS, 1H-, 13CAPT-NMR, and MicroED .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been analyzed using pyrolysis coupled to a mass spectrometer . All the compounds presented characteristic fragments with the respective masses .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-(dimethylamino)phenethyl)benzo[d][1,3]dioxole-5-carboxamide” were analyzed using various techniques. For instance, the IR (FTIR/FTNIR-ATR) analysis demonstrates an amide carbonyl (C=O) at 1666.79 cm−1 .科学的研究の応用

Synthesis and Biological Evaluation

A study conducted by Butler et al. (2013) explored the synthesis of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, which are structurally related to N-(4-(dimethylamino)phenethyl)benzo[d][1,3]dioxole-5-carboxamide. These compounds were evaluated for their potential as anticancer agents, particularly against the estrogen-positive MCF-7 breast cancer cell line. The study highlighted the cytotoxic effects of specific compounds, indicating their relevance in cancer research and treatment.

Kinetics and Thermodynamics of Oxidation

Research by Asghar et al. (2014) delved into the oxidation of compounds including N,N-dimethylamino benzaldehyde, which is chemically related to the compound . The study provided insights into the kinetics and thermodynamics of these reactions, contributing valuable information to the field of organic chemistry and materials science.

Synthesis for Medical Applications

A paper by Kuo et al. (2001) described an improved synthesis method for a compound structurally similar to N-(4-(dimethylamino)phenethyl)benzo[d][1,3]dioxole-5-carboxamide, highlighting its potential in medical applications, specifically for the treatment of benign prostatic hyperplasia. This illustrates the compound's relevance in pharmaceutical development.

Antimicrobial and Antifungal Activity

Ghorab et al. (2017) synthesized derivatives of a similar compound and evaluated their antimicrobial and antifungal activities. The study demonstrated interesting activities against various bacteria and fungi, suggesting potential applications in antimicrobial drug development.

Targeting Urokinase Receptor in Cancer Treatment

Wang et al. (2011) conducted virtual screening targeting the urokinase receptor, crucial in cancer metastasis. Their research involved compounds structurally related to N-(4-(dimethylamino)phenethyl)benzo[d][1,3]dioxole-5-carboxamide, indicating its potential in developing treatments for breast cancer metastasis.

Anti-Tubercular Activity

Research by Nimbalkar et al. (2018) on derivatives of a similar compound demonstrated significant anti-tubercular activity, suggesting its potential use in developing new treatments for tuberculosis.

作用機序

Target of Action

Similar compounds have been used for the detection of carcinogenic heavy metal ions, such as lead .

Mode of Action

It’s worth noting that similar compounds have been used in the detection of carcinogenic lead ions . These compounds interact with the lead ions, allowing for their detection via a reliable electrochemical approach .

Biochemical Pathways

It’s known that similar compounds have been used in the detection of carcinogenic lead ions , suggesting that they may interact with biochemical pathways related to heavy metal toxicity.

Result of Action

Similar compounds have shown potential as antitumor agents . For instance, one study revealed that a similar compound could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .

Action Environment

It’s worth noting that similar compounds have been used in the detection of carcinogenic lead ions , suggesting that they may be sensitive to the presence of certain heavy metals in the environment.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-20(2)15-6-3-13(4-7-15)9-10-19-18(21)14-5-8-16-17(11-14)23-12-22-16/h3-8,11H,9-10,12H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTDBMYMDIGVMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(dimethylamino)phenethyl)benzo[d][1,3]dioxole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

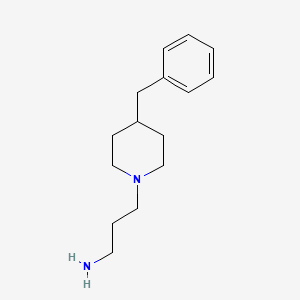

![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[5-(4-nitrophenyl)furan-2-yl]ethanone](/img/structure/B2915109.png)

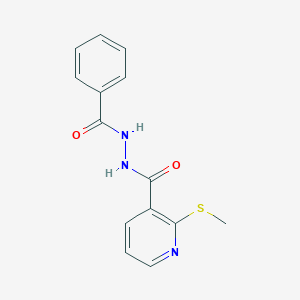

![N1-(4-fluorobenzyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2915111.png)

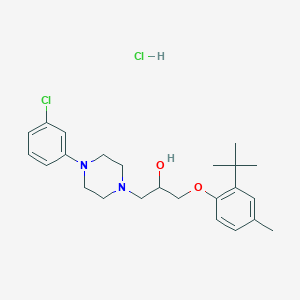

![Spiro[3.3]heptan-2-ylmethyl methanesulfonate](/img/structure/B2915114.png)

![4-{4-[(cyclopropylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2915117.png)

![3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide](/img/structure/B2915119.png)

![2-(3-{[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2915120.png)

![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2915122.png)

![5-(Oxan-3-ylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2915126.png)